

2-Chloroaniline hydrochloride-13C6 certificate of analysis

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Compound of Interest		
Compound Name:	2-Chloroaniline hydrochloride- 13C6	
Cat. No.:	B12415814	Get Quote

Technical Guide: 2-Chloroaniline hydrochloride¹³C₆

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical specifications and methodologies for 2-Chloroaniline hydrochloride-¹³C₆, a stable isotope-labeled internal standard crucial for quantitative analysis in various research and development applications.

Quantitative Data Summary

The following tables summarize the key quantitative specifications for 2-Chloroaniline hydrochloride- 13 C₆ as compiled from publicly available data sheets.

Table 1: Chemical and Physical Properties



Property	Value	Reference
CAS Number	1261170-86-8	[1][2]
Molecular Formula	¹³ C ₆ H ₇ Cl ₂ N	[1][3]
Molecular Weight	169.99 g/mol	[1][3]
Appearance	White to off-white solid	[1]
Form	Solid	[3]
Storage Temperature	2-8°C, sealed storage, away from moisture	[1][3]

Table 2: Analytical Specifications

Specification	Value	Reference
Isotopic Purity	≥99 atom % ¹³ C	[3][4]
Chemical Purity (Assay)	≥98% (CP)	[3][4]
Mass Shift	M+6	[3][4]

Experimental Protocols

Detailed experimental protocols for the quality control of 2-Chloroaniline hydrochloride-¹³C₆ are typically batch-specific and proprietary. However, based on the analytical data provided by suppliers, the following are representative methodologies for key experiments.

2.1. Identity Confirmation by Mass Spectrometry

- Objective: To confirm the molecular weight and isotopic enrichment of the compound.
- Methodology: A solution of the sample is prepared and analyzed by high-resolution mass spectrometry (HRMS), often using an LC-MS system.
 - Sample Preparation: A small amount of the solid is dissolved in a suitable solvent like
 DMSO to a concentration of approximately 1 mg/mL.[1]

Foundational & Exploratory



- Instrumentation: A Liquid Chromatography-Mass Spectrometry (LC-MS) system is commonly used.[1]
- Analysis: The instrument is calibrated, and the sample is infused or injected. The mass spectrum is acquired, looking for the molecular ion peak corresponding to the ¹³C₆-labeled compound. The observed mass shift of M+6 compared to the unlabeled analogue confirms the isotopic labeling.[3][4]

2.2. Purity Determination by Chromatographic and Spectroscopic Methods

- Objective: To determine the chemical and isotopic purity of the compound.
- Methodology: A combination of chromatographic and spectroscopic techniques is employed.
 - Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used for purity assessment.[1] The sample is volatilized and separated on a GC column, followed by mass analysis to identify and quantify any impurities.
 - Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to confirm the structure and assess purity.[1] The absence of significant signals from the unlabeled compound in the ¹³C-NMR spectrum confirms high isotopic enrichment.
 - High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV) is used to determine chemical purity by separating the main compound from any non-volatile impurities.

2.3. Assay (Titration)

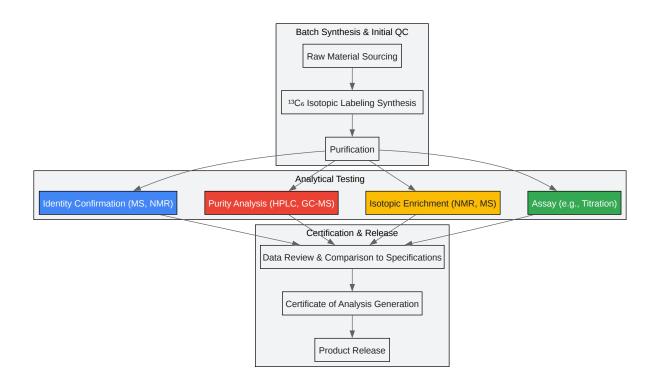
- Objective: To determine the overall percentage of the active compound.
- Methodology: While not explicitly detailed for this specific compound in the search results, a common method for hydrochloride salts is an acid-base titration.
 - Procedure: A precisely weighed amount of the substance is dissolved in a suitable solvent (e.g., water). The solution is then titrated with a standardized solution of a strong base (e.g., sodium hydroxide) to a potentiometric or colorimetric endpoint. The assay is calculated based on the amount of titrant consumed.



Visualized Workflows

3.1. Quality Control Workflow

The following diagram illustrates a typical quality control workflow for certifying a batch of 2-Chloroaniline hydrochloride-13C6.



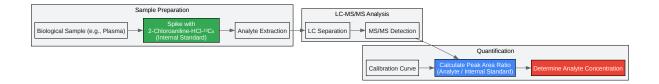


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Caption: Quality Control Workflow for Labeled Compound Certification.

3.2. Application in Quantitative Analysis

This diagram shows the logical relationship of using 2-Chloroaniline hydrochloride-¹³C₆ as an internal standard in a typical LC-MS bioanalytical workflow.



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Caption: Use as an Internal Standard in LC-MS Quantification.

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References

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